N~1~-(3-Methylbutyl)benzene-1,2-diamine
Description
N¹-(3-Methylbutyl)benzene-1,2-diamine is a substituted aromatic diamine featuring a branched alkyl group (3-methylbutyl) attached to the primary amine of the benzene-1,2-diamine scaffold. This compound is of interest in organic synthesis, catalysis, and materials science due to the electron-donating nature of the alkyl substituent, which modulates electronic and steric properties.
Properties
CAS No. |
89767-25-9 |
|---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
2-N-(3-methylbutyl)benzene-1,2-diamine |
InChI |
InChI=1S/C11H18N2/c1-9(2)7-8-13-11-6-4-3-5-10(11)12/h3-6,9,13H,7-8,12H2,1-2H3 |
InChI Key |
XCTNWXIXVVHSMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1=CC=CC=C1N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Electronic Features
Key Compounds:
- N¹-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine (4a) (): Contains electron-withdrawing trifluoromethyl groups, enhancing electrophilicity and rigidity.
- N¹,N²-Bis(2-fluorobenzyl)benzene-1,2-diamine (): Fluorinated substituents increase polarity and metabolic stability.
- N¹-(tert-Butyl)benzene-1,2-diamine (): A bulky tert-butyl group introduces significant steric hindrance.
- N¹-Cyclohexyl-4-(trifluoromethyl)benzene-1,2-diamine (): Combines cyclohexyl (steric) and trifluoromethyl (electronic) effects.
Comparison Table 1: Substituent Effects
Physicochemical Properties
- Boiling Points :
- Solubility : Trifluoromethyl groups (e.g., 4a) reduce solubility in polar solvents, while alkyl groups enhance lipophilicity ().
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